molecular formula C8H11NO3 B1589057 3,4-Dimethoxy-2-methylpyridine N-oxide CAS No. 72830-07-0

3,4-Dimethoxy-2-methylpyridine N-oxide

Cat. No. B1589057
CAS RN: 72830-07-0
M. Wt: 169.18 g/mol
InChI Key: UMVFRRJTPKYVAY-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-2-methylpyridine N-oxide is a chemical compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 . It can be used for one-pot synthesis of 2-[2-(pyridylmethyl)thio]-1H-benzimidazoles, which are intermediates for preparing H+/K±ATPase inhibitors . It is also an impurity of Pantoprazole .


Synthesis Analysis

The synthesis of 3,4-Dimethoxy-2-methylpyridine N-oxide involves Sodium Methoxide and 4-Chloro-3-methoxy-2-methylpyridine N-oxide .


Molecular Structure Analysis

The molecular structure of 3,4-Dimethoxy-2-methylpyridine N-oxide consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

3,4-Dimethoxy-2-methylpyridine N-oxide has a predicted boiling point of 333.6±37.0 °C and a predicted density of 1.11±0.1 g/cm3 . It should be stored at 2-8°C . Its pKa is predicted to be 2.80±0.10 .

Scientific Research Applications

Catalysis and Chemical Reactions

3,4-Dimethoxy-2-methylpyridine N-oxide is relevant in studies focusing on catalysis and chemical reactions. For instance, its derivatives are involved in the oxidative coupling of 4-methylpyridine to produce bipyridines, which are crucial in forming complexes with transition metal ions (Neal, Hernández, & Hagelin-Weaver, 2009). These complexes have various interesting properties, indicating the potential of 3,4-Dimethoxy-2-methylpyridine N-oxide in catalysis research.

Microreaction Systems

The compound is also significant in the development of safer and more efficient microreaction systems. This is particularly relevant in the synthesis of related compounds, such as 3-methylpyridine-N-oxide, which is an intermediate in producing nicotine insecticides (Sang, Huang, & Xu, 2020). The application in microreaction systems demonstrates the compound's role in improving industrial production processes.

Supramolecular Chemistry

In the field of supramolecular chemistry, derivatives of 3,4-Dimethoxy-2-methylpyridine N-oxide, such as N-oxide-4,4′-bipyridine, are used in the formation of luminescent complexes and hybrid salts based on hydrogen bonding (Toma et al., 2013). This application illustrates the compound's potential in creating novel materials with unique properties.

Molecular Structure Studies

Research on 3,4-Dimethoxy-2-methylpyridine N-oxide is also relevant in studies focusing on molecular structure. Investigations have been conducted on the crystal and molecular structures of related pyridine N-oxides, providing insights into their stability and intramolecular interactions (Lynch et al., 2019). Such studies are crucial in understanding the fundamental aspects of these compounds.

Scientific Research Applications of 3,4-Dimethoxy-2-methylpyridine N-oxide

Catalysis and Chemical Synthesis

3,4-Dimethoxy-2-methylpyridine N-oxide and its derivatives are significant in the field of catalysis and chemical synthesis. For instance, in the oxidative coupling of 4-methylpyridine to form bipyridines, palladium catalysts supported on metal oxides, including those related to 3,4-Dimethoxy-2-methylpyridine N-oxide, have shown promising results. These catalysts are crucial for producing economically viable bipyridine products, which have various applications, including forming complexes with transition metal ions (Neal, Hernández, & Hagelin-Weaver, 2009).

Microreaction Systems

In the production of related compounds like 3-methylpyridine-N-oxide, microreaction systems have been developed for safer and more efficient synthesis. This compound is a crucial intermediate in the manufacturing of nicotine insecticides. Microreaction methods, such as the circular microreaction method, have proven to be more applicable, offering higher yields and better reaction control compared to traditional methods (Sang, Huang, & Xu, 2020).

Supramolecular Chemistry

The use of N-oxide-4,4′-bipyridine, a derivative of 3,4-Dimethoxy-2-methylpyridine N-oxide, in supramolecular chemistry has been noted for forming luminescent complexes and hybrid salts. These complexes are based on hydrogen-bonded dimers or open 2D square supramolecular networks, which are significant for the development of new materials and sensors (Toma et al., 2013).

Molecular Structure Analysis

Studies on the crystal and molecular structures of various derivatives of pyridine N-oxide have provided insights into their stability and structural properties. These studies are essential for understanding the fundamental chemistry of these compounds and their potential applications in material science and catalysis (Lynch et al., 2019).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

3,4-dimethoxy-2-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-6-8(12-3)7(11-2)4-5-9(6)10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVFRRJTPKYVAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=CC(=C1OC)OC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444284
Record name 3,4-Dimethoxy-2-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxy-2-methylpyridine N-oxide

CAS RN

72830-07-0
Record name 3,4-Dimethoxy-2-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4.5 g (25 mmol) of 3-methoxy-2-methyl-4-nitropyridine 1-oxide are stirred at 40° C. in 75 ml of dry methanol, after addition of 4.7 ml of 30% strength sodium methylate solution, for 16 hours. The mixture is then cooled, brought to pH 7 with concentrated sulfuric acid, filtered and concentrated completely in vacuo, the oily, reddish residue is taken up in 50 ml of toluene, the mixture is filtered again to remove insoluble constituents and the filtrate is concentrated to dryness. The yellow oily residue crystallizes on an ice-bath and is finally extracted by stirring with 30 ml of petroleum ether (50/70) at 40° C. filtration and drying in a desiccator gives 5.2 g (88% of theory) of 3,4-dimethoxy-2-methyl-pyridine 1-oxide in the form of pale yellow crystals of m.p. 111°-113° C.
Quantity
4.5 g
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75 mL
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Synthesis routes and methods II

Procedure details

A solution of sodium methoxide (from 0.535 g sodium) in dry methanol (40 ml) was added dropwise to a stirred suspension of 3-fluoro-2-methyl-4-nitropyridine N-oxide (2 g) in dry methanol (50 ml) and the mixture was stirred overnight. Additional sodium methoxide (from 0.053 g sodium) was added and the mixture was heated under reflux for 1 hour. The mixture was neutralised with hydrochloric acid and evaporated to dryness. The residue was extracted with chloroform and the extract was evaporated to dryness to give 3,4-dimethoxy-2-methylpyridine N-oxide.
Quantity
0.535 g
Type
reactant
Reaction Step One
Name
3-fluoro-2-methyl-4-nitropyridine N-oxide
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
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reactant
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50 mL
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0.053 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TC Kühler, J Fryklund, N Bergman… - Journal of medicinal …, 1995 - ACS Publications
Helicobacter pylori urease belongs to a family of highly conserved urea-hydrolyzing enzymes. A common feature of these enzymesis the presence of two Lewis acid nickel ions and a …
Number of citations: 128 pubs.acs.org

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